

Technical Guide: Physicochemical Properties of 1-phenyloctadecan-1-one

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Compound of Interest

Compound Name: Octadecanophenone

Cat. No.: B1346819

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This technical guide provides a detailed overview of the melting and boiling points of 1-phenyloctadecan-1-one, also known by its synonym Stearophenone. The document outlines its key physical constants, presents standardized experimental protocols for their determination, and includes a workflow diagram for the experimental identification of solid compounds.

Core Physicochemical Data

1-phenyloctadecan-1-one is a long-chain aromatic ketone. Its physical properties are crucial for its handling, purification, and application in various research and development contexts. The experimentally determined melting and boiling points are summarized below.

Property	Value	Source
Melting Point	65-67 °C	[1]
Boiling Point	425 °C	[1]

Experimental Protocols

The following sections detail the standardized methodologies for the determination of the melting and boiling points of a solid organic compound such as 1-phenyloctadecan-1-one.

Melting Point Determination by Capillary Method

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle
- Heating medium (e.g., mineral oil, silicone oil)

Procedure:

- **Sample Preparation:** A small amount of the crystalline 1-phenyloctadecan-1-one is finely ground using a mortar and pestle.
- **Capillary Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
- **Apparatus Setup:** The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.
- **Heating:** The heating medium is heated gradually. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
- **Reporting:** The melting point is reported as a range of these two temperatures.

Boiling Point Determination by Distillation Method

For high-boiling-point solids like 1-phenyloctadecan-1-one, the boiling point is typically determined at reduced pressure and extrapolated to atmospheric pressure, or determined using specialized equipment. The distillation method is a fundamental technique.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer (calibrated)
- Heating mantle
- Boiling chips

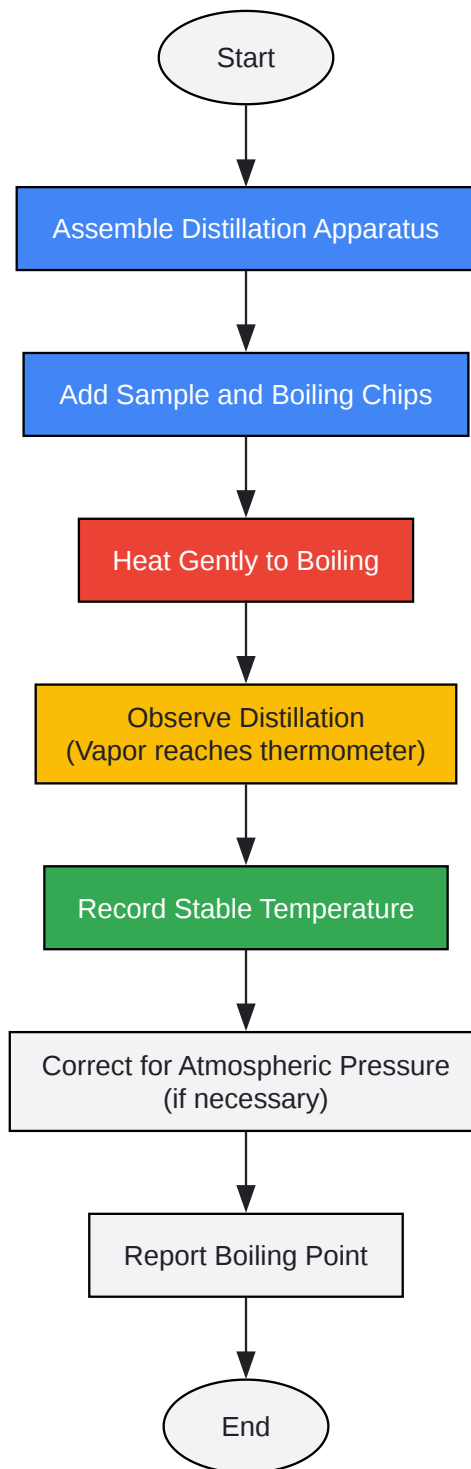
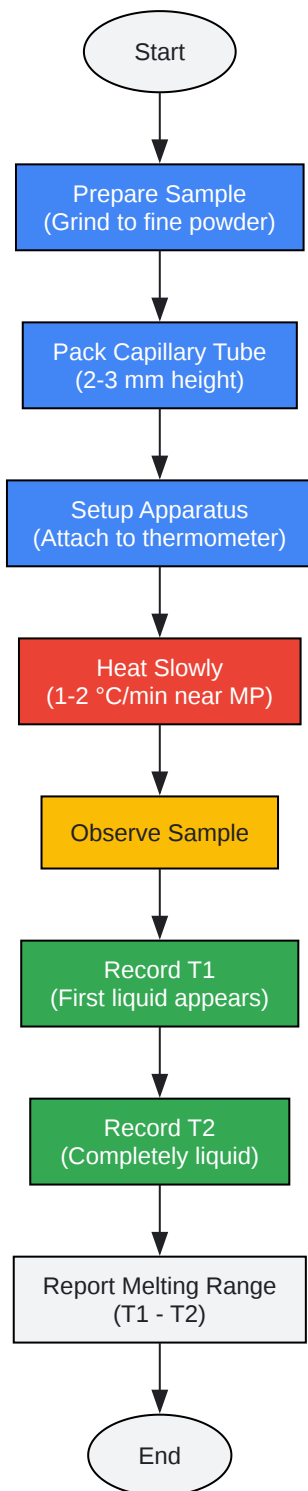
Procedure:

- **Apparatus Assembly:** A simple distillation apparatus is assembled. The solid 1-phenyloctadecan-1-one is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- **Heating:** The distillation flask is heated gently with a heating mantle.
- **Vaporization and Condensation:** As the substance is heated to its boiling point, it vaporizes. The vapor rises and comes into contact with the thermometer bulb before entering the condenser. In the condenser, the vapor is cooled and liquefies, and the resulting distillate is collected in the receiving flask.
- **Temperature Reading:** The temperature is monitored throughout the distillation process. The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, observed as the temperature at which the majority of the substance distills.

- **Pressure Correction:** If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point may need to be corrected.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.



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References

- 1. N-OCTADECANOPHENONE | 6786-36-3 [chemicalbook.com]
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